Hexaphenol

Übersicht

Beschreibung

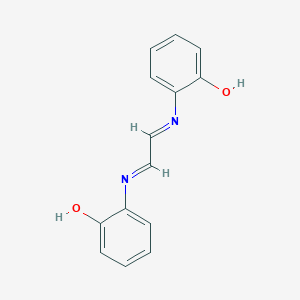

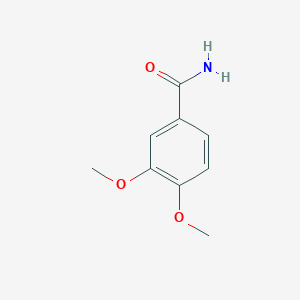

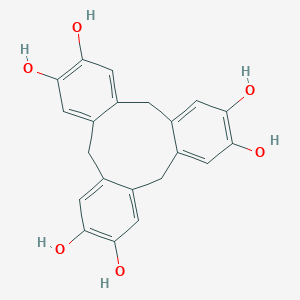

Hexaphenol is a chemical compound with the formula C21H18O6 . It contains a total of 48 bonds, including 30 non-H bonds, 18 multiple bonds, 18 aromatic bonds, 3 six-membered rings, 1 nine-membered ring, and 6 aromatic hydroxyls .

Synthesis Analysis

The synthesis of Hexaphenol involves the reaction of a hexaphenol, H6L1 . A double helicate consisting of ortho-linked hexaphenol strands bridged by spiroborates was synthesized and shown to be stable in the solid state as well as in solution .Molecular Structure Analysis

The molecular structure of Hexaphenol includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Hexaphenol molecule contains a total of 48 bonds .Physical And Chemical Properties Analysis

Hexaphenol has a molecular weight of 366.4 g/mol . It has 6 hydrogen bond donor counts and 6 hydrogen bond acceptor counts . It has a complexity of 402 .Wissenschaftliche Forschungsanwendungen

Synthesis of Hydrogen-Bonded Hexameric Units

Hexaphenol is a direct analogue of the β-hydroquinone hexameric unit . It has been prepared by six-fold demethylation of hexakis(p-methoxyphenyloxy)benzene with BBr3 . This makes it useful in the synthesis of hydrogen-bonded hexameric units .

Formation of Trigonal Adducts

Hexaphenol forms a trigonal adduct, with a space group R3 . This property can be utilized in the formation of specific molecular structures .

Inclusion Compound Formation

Hexaphenol has been found to form inclusion compounds . These are compounds in which one chemical species (the ‘host’) forms a cavity or a channel that can accommodate another species (the ‘guest’). This property can be used in various fields, such as pharmaceuticals, agrochemicals, and foods .

Molecular Packing Studies

The molecular packing properties of Hexaphenol can be studied due to its ability to form specific structures . This can be useful in the field of crystallography and materials science .

Synthesis of Double Helicate Structures

Hexaphenol strands can be used in the synthesis of double helicate structures when bridged by spiroborates . These structures have potential applications in the field of supramolecular chemistry .

Optical Resolution Studies

The optical resolution properties of Hexaphenol can be studied, which can be useful in the field of stereochemistry .

Safety and Hazards

When handling Hexaphenol, it’s important to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

Hexaphenol, also known as Benzenehexol, is a six-fold phenol of benzene Like most phenols, it can lose the six h+ ions from the hydroxyl groups, yielding the hexaanion c6o6−6 .

Mode of Action

It’s known that hexaphenol can be prepared from inositol (cyclohexanehexol) and can be obtained by reduction of sodium thbq salt with sncl2/hcl . This suggests that Hexaphenol may interact with its targets through redox reactions.

Biochemical Pathways

It’s known that the oxidation of hexaphenol yields tetrahydroxy-p-benzoquinone (thbq), rhodizonic acid, and dodecahydroxycyclohexane . This indicates that Hexaphenol may play a role in redox reactions and could potentially influence pathways related to oxidative stress.

Pharmacokinetics

It’s known that hexaphenol is a crystalline solid soluble in hot water , which suggests it may have good bioavailability when administered orally.

Action Environment

It’s known that hexaphenol is a crystalline solid with a melting point above 310°c , suggesting it may be stable under a wide range of environmental conditions.

Eigenschaften

IUPAC Name |

tetracyclo[15.4.0.03,8.010,15]henicosa-1(21),3,5,7,10,12,14,17,19-nonaene-5,6,12,13,19,20-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c22-16-4-10-1-11-5-17(23)19(25)7-13(11)3-15-9-21(27)20(26)8-14(15)2-12(10)6-18(16)24/h4-9,22-27H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBDZXQTZWOBBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2CC3=CC(=C(C=C3CC4=CC(=C(C=C41)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369306 | |

| Record name | Hexaphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexaphenol | |

CAS RN |

1506-76-9 | |

| Record name | Hexaphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the interesting structural features of hexaphenol and its derivatives?

A1: Hexaphenol derivatives can form unique structures. For instance, research has explored the synthesis of a double helicate structure consisting of ortho-linked hexaphenol strands bridged by spiroborates []. Another study detailed the synthesis and characterization of hexakis (p-hydroxyphenyloxy)benzene, a molecule that serves as a versatile analogue of the hydrogen-bonded hexameric unit found in β-hydroquinone [, ].

Q2: How does hexaphenol interact with metals, and what are the implications of these interactions?

A2: Hexaphenol demonstrates a strong affinity for metal ions. This is exemplified by the formation of a bimetallic complex between uranyl ions and an acyclic bis(hydroxymethyl)phenolic oligomer, a structural analog of p-tert-butylcalix[6]arene []. This complex highlights the chelating ability of hexaphenol derivatives with metal ions. Furthermore, researchers have synthesized hexa- and hepta-iron sandwich complexes using hexaphenol derivatives. These complexes are significant due to their six equivalent redox centers, opening up possibilities for diverse applications [].

Q3: Has hexaphenol been used in the development of catalysts for asymmetric synthesis?

A3: Yes, a multivalent, sulfur-rich derivative of hexaphenol was used to create a PyBox asterisk ligand (1) and a monovalent ligand (2). These ligands, incorporating a persulfurated benzene core, were successfully employed in the rhodium-catalyzed asymmetric hydrosilylation of acetophenone []. This research showcases the potential of hexaphenol derivatives as chiral ligands in asymmetric catalysis.

Q4: Are there any studies investigating the potential biological activity of hexaphenol derivatives?

A4: Research has explored the synthesis of (-)-epigallocatechin gallate (EGCG) analogs using a simplified hexaphenol motif as a key structural feature []. EGCG, a natural polyphenol, is known for its various biological activities. These synthetic analogs were designed to target the kinase Dyrk1a, which plays a role in the cognitive impairments associated with Down syndrome. This study highlights the potential of hexaphenol derivatives in medicinal chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.